REACTION_CXSMILES
|
[Br:1]Br.[N:3]1[C:12]2[C:7](=[CH:8][C:9]([C:13](=[O:15])[CH3:14])=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1>C(O)(=O)C>[Br:1][CH2:14][C:13]([C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[N:3]=[CH:4][CH:5]=[CH:6]2)=[O:15]
|
Name
|
|
Quantity
|
6.69 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)C(C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to rt
|
Type
|
CUSTOM
|
Details
|
A precipitate was formed which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
WASH
|
Details
|
washed with Et2O
|
Type
|
CUSTOM
|
Details
|
Drying under HV at 50° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |